2,4-Difluorocinnamic acid

Description

The exact mass of the compound this compound is 184.03358575 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

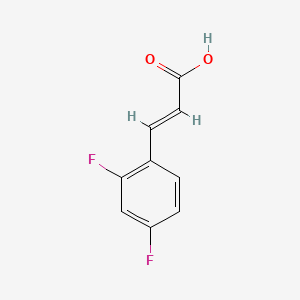

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDXPFJQTKGTFP-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94977-52-3, 774-73-2 | |

| Record name | 2,4-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 774-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluorocinnamic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorocinnamic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (2,4-DFCA), a pivotal fluorinated building block in modern organic synthesis. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity, making 2,4-DFCA a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols for its synthesis via multiple established pathways, a thorough guide to its characterization, and insights into its applications.

Introduction and Significance

This compound, a white solid compound, is a derivative of cinnamic acid distinguished by two fluorine substituents on the phenyl ring.[3] This structural modification is not trivial; the high electronegativity and small size of fluorine atoms impart unique electronic properties to the molecule. These properties are highly sought after in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Consequently, 2,4-DFCA is a versatile precursor for a range of more complex molecules, including potential treatments for inflammatory diseases and novel radiosensitizers for cancer therapy.[1][5] Its applications also extend to materials science, where the fluorine atoms can enhance thermal stability and mechanical strength in polymers.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to ensuring the quality and reliability of a chemical intermediate for further synthetic applications. The key properties of trans-2,4-Difluorocinnamic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 94977-52-3 | [3][6] |

| Molecular Formula | C₉H₆F₂O₂ | [3][6] |

| Molecular Weight | 184.14 g/mol | [3][6] |

| Appearance | White to off-white solid/powder | [3][6] |

| Melting Point | 216-218 °C | [6][7] |

| Purity | ≥98% | [6] |

| Solubility | Sparingly soluble in water | [3] |

| ¹H NMR Spectrum | Consistent with proposed structure | [8] |

| ¹³C NMR Spectrum | Consistent with proposed structure | [8] |

| Mass Spectrum (m/z) | Molecular Ion [M]⁺: 184.03 | [8][9] |

Synthetic Pathways and Methodologies

Several robust methods exist for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent routes are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction.

Knoevenagel-Doebner Condensation

This method is highly efficient for preparing α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde (2,4-difluorobenzaldehyde) with an active methylene compound, malonic acid, catalyzed by a weak base.[10][11] The reaction proceeds via a Knoevenagel condensation, followed by an in-situ decarboxylation, which is a key feature of the Doebner modification.[11][12]

Causality and Mechanistic Insight: The use of pyridine as both a solvent and a base is crucial. It facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[13] A catalytic amount of piperidine is often added to accelerate the initial condensation. The subsequent heating in pyridine promotes the decarboxylation of the intermediate, driving the reaction to completion to form the thermodynamically stable trans-alkene.[11]

Caption: Knoevenagel-Doebner Synthesis Workflow.

Experimental Protocol: Knoevenagel-Doebner Condensation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Reagent Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (~0.1 eq).[1]

-

Reaction: Heat the mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the crude product.[1]

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride.[1] The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid.[1]

Perkin Reaction

The Perkin reaction is a classical method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., anhydrous potassium acetate) which acts as a base.[14][15]

Causality and Mechanistic Insight: The base (potassium acetate) deprotonates the acetic anhydride to form an enolate. This enolate acts as the nucleophile, attacking the aldehyde.[14] The reaction requires high temperatures (160-180 °C) to drive the condensation and subsequent elimination steps.[10][16] The final hydrolysis of the mixed anhydride intermediate yields the desired cinnamic acid.

Caption: Simplified Perkin Reaction Mechanism.

Experimental Protocol: Perkin Reaction

-

Setup: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).

-

Reaction: Heat the mixture in an oil bath at 180 °C for 4-5 hours with stirring.

-

Hydrolysis: Allow the mixture to cool slightly, then cautiously pour it into a beaker of water to hydrolyze the unreacted acetic anhydride.

-

Work-up: Boil the aqueous mixture for 15 minutes. If the product solidifies, add a minimal amount of ethanol to keep it dissolved.

-

Purification: Acidify the hot solution with concentrated HCl until precipitation is complete. Cool the mixture in an ice bath, collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Mizoroki-Heck Reaction

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[17][18] For this synthesis, an aryl halide like 1-bromo-2,4-difluorobenzene is coupled with acrylic acid.

Causality and Mechanistic Insight: The reaction is driven by a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate.[19] The catalytic cycle involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

-

Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the aryl-palladium bond.

-

β-Hydride Elimination: A β-hydrogen is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

-

Reductive Elimination: The base (e.g., triethylamine) regenerates the Pd(0) catalyst from the palladium-hydride species.[19]

Experimental Protocol: Mizoroki-Heck Reaction

-

Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).[1]

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (2.5 eq) via syringe.[1]

-

Reaction: Heat the mixture to 100-140 °C for 6-12 hours. Monitor the reaction's progress by TLC or GC-MS.[1]

-

Work-up: After cooling, pour the mixture into 1 M HCl and extract with an organic solvent like ethyl acetate (3x).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Analytical Characterization

Confirming the structure and purity of the synthesized product is a critical final step. A combination of spectroscopic and physical methods is employed.

Caption: Product Characterization Workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the vinyl protons (as doublets in the 6.5-8.0 ppm range) and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~167 ppm), the alkene carbons, and the aromatic carbons.[20] The C-F couplings will cause splitting of the aromatic carbon signals, providing definitive evidence of fluorination.[21]

-

-

Infrared (IR) Spectroscopy: Key absorption bands confirm functional groups: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C alkene stretch (~1625-1645 cm⁻¹), and strong C-F stretches (~1100-1250 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ at m/z ≈ 184.[8] Fragmentation patterns, such as the loss of H₂O or COOH, can further support the structure.[22]

-

Melting Point: A sharp melting point in the range of 216-218 °C is a strong indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its structural motif is found in various compounds under investigation.

-

Pharmaceuticals: It is a precursor for synthesizing substituted isoquinolones, which have shown efficacy as 5-HT₃ antagonists for use in antiemetic treatments alongside chemotherapy.[1] It is also used to create analogues of natural products, such as Psammaplin A, which are being investigated as radiosensitizers to improve the efficacy of cancer radiation therapy.[2][23]

-

Agrochemicals: The cinnamic acid scaffold is known to exhibit herbicidal and pesticidal properties. Fluorination can enhance the metabolic stability and efficacy of these agents, making 2,4-DFCA a target for developing new agrochemicals.[1][24]

Safety and Handling

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trans-2,4-Difluorocinnamic acid [myskinrecipes.com]

- 6. labnovaixselect.com [labnovaixselect.com]

- 7. This compound | 774-73-2 [chemicalbook.com]

- 8. This compound(94977-52-3) MS [m.chemicalbook.com]

- 9. PubChemLite - this compound (C9H6F2O2) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 15. Perkin reaction - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluorocinnamic Acid

Introduction: The Significance of Fluorination in Drug Discovery

2,4-Difluorocinnamic acid (2,4-DFCA) is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic scaffolds is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modify lipophilicity (logP) to improve cell permeability and overall bioavailability.

This guide provides a comprehensive overview of the core physicochemical properties of trans-2,4-Difluorocinnamic acid, detailed experimental protocols for its characterization, and insights into the causal relationships between its structure and function, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, storage, reaction setup, and integration into drug discovery workflows. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 94977-52-3 | [1][2] |

| Molecular Formula | C₉H₆F₂O₂ | [3] |

| Molecular Weight | 184.14 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 216 - 218 °C | [4][5] |

| pKa (Predicted) | ~4.1-4.3 | [6] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO | [3][7] |

| XLogP3-AA (Predicted) | 2.1 | [3] |

Structural and Spectroscopic Characterization

Verifying the identity and purity of 2,4-DFCA is the first critical step in any research endeavor. The following sections detail the authoritative spectroscopic methods for its characterization, explaining the causality behind the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For 2,4-DFCA, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the compound's high melting point and the presence of the acidic proton, which is readily observable in this solvent. The two fluorine atoms will induce complex splitting patterns through ¹H-¹⁹F and ¹³C-¹⁹F coupling, which are diagnostic for the substitution pattern.

Caption: Numbering scheme for 2,4-DFCA for NMR assignments.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

-COOH Proton: A very broad singlet expected > 12 ppm. Its breadth is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (H3, H5, H6): This region (approx. 7.0-7.8 ppm) will be complex due to H-H and H-F coupling. H6, being ortho to the acrylic acid side chain, is expected to be the most downfield. H3 and H5 will show splitting from each other and from the adjacent fluorine atoms.

-

Vinylic Protons (Hα, Hβ): Two doublets are expected between 6.5 and 7.8 ppm. The trans configuration is confirmed by a large coupling constant (³J ≈ 16 Hz). Hβ (C7) will be further downfield than Hα (C8) due to its proximity to the aromatic ring. Hβ will also likely show coupling to the aromatic protons.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

Carbonyl Carbon (C9): Expected around 167-170 ppm.

-

Aromatic Carbons (C1-C6): The carbons directly bonded to fluorine (C2, C4) will appear as doublets with large ¹JCF coupling constants (typically > 240 Hz) and will be the most downfield in the aromatic region. The other aromatic carbons will also show smaller C-F couplings.

-

Vinylic Carbons (C7, C8): Expected in the 118-145 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Causality: The spectrum of a carboxylic acid is highly characteristic. The O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding in the solid state, which forms a dimeric structure. This broadness is a key validation point. The electron-withdrawing fluorine atoms and conjugation of the double bond with the carbonyl group will slightly shift the C=O stretching frequency.

Expected Characteristic IR Absorption Bands (KBr Pellet):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[8]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1700 cm⁻¹, characteristic of a conjugated carboxylic acid.[8]

-

C=C Stretch (Alkene & Aromatic): Medium intensity bands in the ~1600-1640 cm⁻¹ region.[8]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Thermal and Solution Properties

Melting Point by Differential Scanning Calorimetry (DSC)

While a capillary melting point apparatus provides a range, DSC offers a more precise, quantitative measure of the melting temperature (Tₘ) and enthalpy of fusion (ΔHfus), which are direct indicators of purity.

Trustworthiness: A pure, crystalline solid will exhibit a sharp, well-defined endothermic peak. The presence of impurities broadens this peak and lowers the melting point. The DSC protocol is self-validating; a broad peak indicates that the sample requires further purification before use in sensitive applications.

Caption: Experimental workflow for DSC analysis.

Detailed Experimental Protocol (DSC):

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of dry, powdered 2,4-DFCA into a Tzero aluminum pan.[10] Crimp the pan with a hermetic lid.

-

Reference Preparation: Prepare an identical empty, hermetically sealed pan to serve as the reference.[10]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 40°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 250°C).[11]

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.[11]

Acidity (pKa) by Potentiometric Titration

The pKa is a measure of a molecule's acidity and is fundamental to predicting its ionization state at a given pH. This is critical for drug development, as the charge of a molecule dictates its solubility, membrane permeability, and receptor binding interactions.

Expertise & Causality: Potentiometric titration is the gold-standard method for pKa determination.[12] The procedure involves monitoring the pH of a solution of the acid as a strong base is incrementally added. The pKa corresponds to the pH at which the acid is exactly half-neutralized. Maintaining a constant ionic strength with a background electrolyte like KCl is crucial for obtaining accurate and reproducible results.[13][14]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol (Potentiometric Titration):

-

Reagent Preparation: Prepare standardized solutions of ~0.1 M NaOH and ~0.1 M HCl. Prepare a background electrolyte solution of 0.15 M KCl.[14]

-

Analyte Solution: Prepare an aqueous solution of 2,4-DFCA with a known concentration (e.g., 1 mM). Due to its limited water solubility, a co-solvent like methanol or ethanol may be required, and the resulting pKa is then termed an "apparent pKa" (pKaapp).

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00).[14]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 2,4-DFCA solution into a thermostatted titration vessel.

-

Add the necessary volume of KCl to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Add small, precise increments of the standardized 0.1 M NaOH solution from a burette.

-

Record the pH and total volume of titrant added after each increment, allowing the reading to stabilize. Continue well past the expected equivalence point.[13]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).

-

The pKa is the pH value on the titration curve that corresponds to half of the equivalence volume (Veq/2).[12]

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally governed by its physicochemical properties. A thorough characterization, employing authoritative methods such as NMR, DSC, and potentiometric titration, is not merely a quality control step but an essential component of rational drug design and materials science. The protocols and expert insights provided in this guide establish a robust framework for researchers to validate this compound, ensuring the integrity and reproducibility of their scientific outcomes.

References

- 1. labnovaixselect.com [labnovaixselect.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Page loading... [guidechem.com]

- 4. westlab.com [westlab.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. s4science.at [s4science.at]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to 2,4-Difluorocinnamic Acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Abstract

trans-2,4-Difluorocinnamic acid is a halogenated aromatic carboxylic acid that has emerged as a profoundly valuable and versatile building block in organic synthesis. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity in derivative molecules. These characteristics make it a prized intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, primary synthetic routes, and diverse applications of 2,4-difluorocinnamic acid, complete with detailed experimental protocols and mechanistic insights tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[5] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can dramatically alter a molecule's properties. Specifically, fluorination can:

-

Enhance Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, slowing metabolic degradation and increasing the in vivo half-life of a drug.[2]

-

Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, improving its ability to cross cell membranes.[2]

-

Improve Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonding with protein targets, enhancing binding affinity and potency.[2][6]

This compound leverages these benefits within a synthetically versatile cinnamic acid scaffold. The electron-withdrawing nature of the two fluorine atoms influences the reactivity of both the aromatic ring and the α,β-unsaturated carboxylic acid system, opening a wide array of possibilities for chemical transformations.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental for the successful application of any chemical building block. trans-2,4-Difluorocinnamic acid is a white crystalline solid under ambient conditions.[1][7] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 94977-52-3 | [7][8][9] |

| Molecular Formula | C₉H₆F₂O₂ | [7][8] |

| Molecular Weight | 184.14 g/mol | [7][8] |

| Melting Point | 216-218 °C | [8][10] |

| Appearance | White solid | [1][7] |

| Purity | ≥98% | [7][8] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data: The structural identity of this compound is confirmed by various spectroscopic techniques. While detailed spectra should be acquired for each batch, typical data highlights include:

-

¹H NMR: The spectrum will show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans configuration, along with complex splitting patterns for the aromatic protons due to F-H coupling.

-

¹³C NMR & ¹⁹F NMR: These spectra are crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight.[11][12]

-

Infrared (IR) Spectroscopy: Key stretches include the C=O of the carboxylic acid, the C=C of the alkene, and C-F bonds.[11]

Synthesis of this compound

Several robust methods exist for the synthesis of cinnamic acids, with the Knoevenagel and Perkin reactions being the most prominent for this particular derivative.[2]

Knoevenagel Condensation: A High-Yield Approach

The Knoevenagel condensation is a highly efficient method involving the reaction of an aldehyde with an active methylene compound, like malonic acid, in the presence of a basic catalyst.[13][14][15] The Doebner modification, using pyridine as both the solvent and catalyst, is particularly effective as it facilitates an in-situ decarboxylation of the intermediate.[16]

Causality: This method is often preferred for its high yields and relatively mild conditions compared to the Perkin reaction. The use of malonic acid as the active methylene component directly leads to the desired carboxylic acid product after decarboxylation, making it a convergent and atom-economical pathway.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure based on established methods for cinnamic acid synthesis and should be adapted and optimized.[2][13]

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluorobenzaldehyde (1.0 eq.), malonic acid (1.1-1.2 eq.), and pyridine (acting as solvent).

-

Catalysis: Add a catalytic amount of piperidine (~0.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 3-4 hours. The evolution of CO₂ signifies the decarboxylation step. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a sufficient volume of concentrated hydrochloric acid to ensure the solution is acidic.

-

Isolation: The product will precipitate as a solid. Collect the crude product using a Büchner funnel under vacuum filtration.

-

Purification: Wash the collected solid thoroughly with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.

-

Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure trans-2,4-difluorocinnamic acid. Dry the purified product under vacuum.

Alternative Synthetic Routes

-

Perkin Reaction: This classic method involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of its corresponding alkali salt (e.g., potassium acetate).[17][18][19] It typically requires higher temperatures (e.g., 180 °C) than the Knoevenagel condensation.[2]

-

Heck Reaction: Cinnamic acid derivatives can also be synthesized via the palladium-catalyzed Heck reaction, which couples an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) with an acrylate.[20][21][22][23][24] This method is powerful for creating C-C bonds but involves the cost and handling of a palladium catalyst.

This compound as a Synthetic Building Block

The true value of this compound lies in its utility as a versatile intermediate. Its three key reactive sites—the carboxylic acid, the alkene, and the aromatic ring—can be selectively functionalized.

Functionalization of the Carboxylic Acid

The carboxylic acid moiety is a versatile handle for elaboration.

-

Amide and Ester Formation: Standard coupling reactions (e.g., using EDC, DCC, or conversion to the acyl chloride) allow for the facile synthesis of amide and ester libraries. This is a primary strategy in drug discovery for probing structure-activity relationships (SAR).[25][26]

-

Decarboxylative Cross-Coupling: Modern synthetic methods utilize the carboxylic acid group as a traceless handle for C-C bond formation.[27] Transition-metal-catalyzed decarboxylative couplings can forge new bonds at the vinyl carbon, offering an alternative to traditional cross-coupling reactions that require organometallic reagents.[28][29][30] This is an environmentally benign approach as CO₂ is the only byproduct.[27]

Reactions at the Alkene Double Bond

The α,β-unsaturated system is electronically influenced by both the carboxylic acid and the difluorophenyl ring, making it susceptible to various additions.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) selectively reduces the double bond to yield 2,4-difluorodihydrocinnamic acid, providing access to saturated analogues.

-

Michael Addition: The alkene acts as a Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles to the β-carbon. This reaction is a powerful tool for constructing more complex carbon skeletons.[31]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a theoretical tool; it is a field-proven building block for synthesizing biologically active molecules.[1][32] While specific examples are often proprietary, its structural motif is found in compounds targeting a range of therapeutic areas. The analogous trans-3,4-difluorocinnamic acid, for example, is a known precursor for potent 5-HT₃ receptor antagonists used in anticancer treatments and for psammaplin A derivatives investigated as radiosensitizers.[6][33] The principles and applications are directly translatable to the 2,4-difluoro isomer, which is used to create novel kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[31]

Conclusion

trans-2,4-Difluorocinnamic acid stands as a premier example of a strategic building block in modern organic synthesis. The advantageous properties conferred by its difluoro substitution pattern, combined with the synthetic versatility of the cinnamic acid framework, provide chemists with a powerful platform for innovation. Its accessibility through high-yielding synthetic routes like the Knoevenagel condensation ensures its continued and expanding role in the discovery and development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. labnovaixselect.com [labnovaixselect.com]

- 8. trans-2,4-Difluorocinnamic acid 98 94977-52-3 [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound | 774-73-2 [chemicalbook.com]

- 11. This compound(774-73-2) 1H NMR [m.chemicalbook.com]

- 12. This compound(94977-52-3) MS spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Knoevenagel Condensation [organic-chemistry.org]

- 17. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 18. Perkin reaction - Wikipedia [en.wikipedia.org]

- 19. longdom.org [longdom.org]

- 20. asianpubs.org [asianpubs.org]

- 21. benchchem.com [benchchem.com]

- 22. asianpubs.org [asianpubs.org]

- 23. ajol.info [ajol.info]

- 24. jocpr.com [jocpr.com]

- 25. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 26. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Copper-catalyzed decarboxylative and oxidative decarbonylative cross-coupling between cinnamic acids and aliphatic aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 29. Cu/Ag-catalyzed double decarboxylative cross-coupling reaction between cinnamic acids and aliphatic acids in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

- 31. chemimpex.com [chemimpex.com]

- 32. trans-2,4-Difluorocinnamic acid [myskinrecipes.com]

- 33. ossila.com [ossila.com]

Biological activity of fluorinated cinnamic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cinnamic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The introduction of fluorine atoms into the cinnamic acid framework can profoundly modulate its physicochemical properties and enhance its biological efficacy, making fluorinated cinnamic acid derivatives a highly promising class of compounds for drug development.[6][7][8][9] This technical guide provides a comprehensive exploration of the diverse biological activities of these compounds, grounded in mechanistic insights and field-proven experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in the design of novel therapeutic agents.

The Fluorine Advantage: A Physicochemical Perspective

The utility of fluorine in drug design stems from its unique properties. It is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom. This allows it to act as a "super-hydrogen" without significantly increasing steric bulk. The introduction of fluorine into the cinnamic acid scaffold induces critical changes in its electronic and physical properties, which directly impact its biological activity.[7][9]

-

Modulation of Acidity (pKa): Fluorine's potent electron-withdrawing inductive effect stabilizes the carboxylate anion of cinnamic acid. This increases the acidity of the carboxylic acid group, resulting in a lower pKa value.[7] This alteration can significantly influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

-

Enhanced Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule.[9] This enhancement can improve a compound's ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, leading to better bioavailability and target engagement.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the drug candidate.

-

Conformational Control and Binding Interactions: The electronegative nature of fluorine can alter the electron distribution of the aromatic ring and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially leading to stronger and more selective binding.

This strategic manipulation of physicochemical properties is the fundamental rationale behind the synthesis and evaluation of fluorinated cinnamic acid derivatives.

Diagram 1: General Research & Development Workflow

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]

- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

A Technical Guide to the Medicinal Chemistry Applications of 2,4-Difluorocinnamic Acid: A Scaffold for Innovation

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. This guide provides an in-depth technical exploration of 2,4-Difluorocinnamic acid, a versatile building block poised for significant applications in medicinal chemistry. We will dissect the fundamental impact of 2,4-difluorination on molecular properties, detail robust synthetic strategies, and illuminate its potential in developing next-generation therapeutics, from oncology to neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds to overcome challenges in metabolic stability, binding affinity, and overall drug efficacy.

Introduction: The Strategic Value of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The true potential of this scaffold is unlocked through strategic functionalization. The introduction of fluorine atoms, in particular, can profoundly and predictably alter the physicochemical properties of a molecule, a strategy that has led to many successful drug candidates.[2][3]

The 2,4-difluoro substitution pattern on the cinnamic acid phenyl ring offers a compelling combination of electronic and steric properties. This guide will focus on this compound (CAS No. 94977-52-3) as a key intermediate.[4] While much of the published literature on difluorocinnamic acids has explored the trans-3,4-difluoro isomer due to its historical use in specific developmental pipelines, the underlying principles of metabolic blocking and electronic modulation are directly applicable to the 2,4-isomer. We will leverage data from related analogues to build a predictive framework for the application of this compound, presenting it as a high-potential, underexplored asset for innovative drug design.

Foundational Chemistry: Properties and Synthesis

A thorough understanding of the starting material is critical for its effective use. The core properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 94977-52-3 | [4] |

| Molecular Formula | C₉H₆F₂O₂ | [4] |

| Molecular Weight | 184.14 g/mol | [5] |

| Appearance | White to off-white solid/crystal | [4] |

| Canonical SMILES | C1=C(C=C(C(=C1)F)F)C=CC(=O)O |

Synthetic Routes: From Bench to Scale

The synthesis of this compound is readily achievable through several classic organic reactions, starting from the commercially available 2,4-difluorobenzaldehyde. The choice of method depends on factors such as desired yield, scalability, and tolerance to specific reagents.[2]

This route offers high yields and is often preferred for its operational simplicity. The reaction involves the condensation of 2,4-difluorobenzaldehyde with malonic acid.

Rationale: The use of pyridine as a base and solvent, with a catalytic amount of piperidine, facilitates the initial condensation and subsequent decarboxylation in a one-pot procedure, making it highly efficient.

Step-by-Step Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2-3 volumes).

-

Initiation: Add a catalytic amount of piperidine (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 115°C) for 3-4 hours. Monitor the evolution of CO₂ gas. Progress can be tracked by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (2-3 volumes relative to pyridine).

-

Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid.[2]

The Heck reaction provides a powerful alternative using an aryl halide, offering a different strategic approach to the target molecule.[5]

Rationale: This palladium-catalyzed cross-coupling reaction creates the carbon-carbon double bond with high stereoselectivity for the trans (E) isomer, which is typically the more thermodynamically stable and biologically active form.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-2,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and Triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent/Base: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 2.5 eq) as the base.

-

Reaction: Heat the reaction mixture to 100-120°C for 12-24 hours. Monitor progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and acidify with 1 M HCl. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel to afford the pure product.[5]

The Physicochemical Impact of 2,4-Difluorination

The "magic" of fluorine in medicinal chemistry stems from its unique properties. The strategic placement at the C2 and C4 positions of the phenyl ring confers distinct advantages.

Enhanced Metabolic Stability

The Causality: A primary route of metabolism for many aromatic drugs is oxidation of the phenyl ring by Cytochrome P450 (CYP) enzymes.[6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage.[3] By placing fluorine atoms at the C2 and C4 positions, we create a metabolic shield, blocking common sites of hydroxylation. This increases the molecule's resistance to degradation, which can lead to a longer biological half-life and improved bioavailability.[7]

Modulation of Acidity and Binding Interactions

The two fluorine atoms are potent electron-withdrawing groups. This has two key consequences:

-

pKa Modification: The electron-withdrawing effect propagates to the carboxylic acid moiety, increasing its acidity (lowering its pKa). This can significantly alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and ability to interact with target proteins.[8]

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds, and halogen bonds. This can lead to a tighter binding affinity and increased potency of the final drug compound.[2]

Therapeutic Applications and Developmental Frameworks

The true value of this compound is realized when it is incorporated as a core fragment into larger, more complex drug candidates. Below, we explore several high-potential therapeutic areas.

Oncology

The cinnamic acid scaffold is a frequent starting point for anticancer agents.[1][9] The 2,4-difluoro substitution pattern is particularly valuable in this context.

-

Application Focus 1: Radiosensitizers: Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy. Derivatives of trans-3,4-difluorocinnamic acid have been successfully used to synthesize analogues of psammaplin A, which act as potent radiosensitizers in human lung cancer cells.[10][11] This demonstrates the utility of the difluorocinnamic acid core in this application. The rationale is that the metabolically stable core can ensure the compound reaches the tumor tissue intact.

-

Application Focus 2: Enzyme Inhibitors: Many cancers are driven by aberrant protein kinase activity. Cinnamic acid derivatives have been widely explored as inhibitors of oncogenic protein kinases.[12] The 2,4-difluorophenyl group can be oriented to occupy key binding pockets, enhancing selectivity and potency.

| Derivative Class | Target | Reported Potency | Reference |

| Psammaplin A Derivative | Human Lung Cancer Cells | 16.14 µM | [11][13] |

| (from 3,4-isomer) | (Radiosensitization) |

This protocol provides a self-validating system to assess the direct anticancer effect of newly synthesized this compound derivatives.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity or a reduction in cell viability. It is a standard, robust method for initial screening of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (derived from this compound) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Anti-Inflammatory Agents

Chronic inflammation is a key driver of many diseases. Cinnamic acid derivatives are known to possess anti-inflammatory properties, often by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB).[14][15]

Mechanism of Action: The NF-κB pathway is a central regulator of the inflammatory response.[14] In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by inflammatory signals (like Lipopolysaccharide, LPS), upstream kinases are activated, leading to the degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS and various cytokines. Cinnamic acid derivatives have been shown to inhibit this pathway, reducing the production of inflammatory mediators.[16]

Central Nervous System (CNS) Receptor Antagonists

The difluorophenyl motif is a valuable component in the design of CNS-active drugs.

-

Application Focus 1: 5-HT₃ Receptor Antagonists: The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis (vomiting), making its antagonists critical for managing chemotherapy-induced nausea. Substituted isoquinolones derived from trans-3,4-difluorocinnamic acid have been developed as highly potent 5-HT₃ antagonists.[11][13] This established success provides a strong rationale for using the 2,4-isomer to develop novel antagonists with potentially different selectivity or pharmacokinetic profiles.

| Derivative Class | Target | Reported Potency (in vivo) | Reference |

| Substituted Isoquinolone | 5-HT₃ Receptor | ID₅₀ = 0.35 µg/kg | [10][11] |

| (from 3,4-isomer) |

-

Application Focus 2: NMDA Receptor Antagonists: While not direct cinnamic acid derivatives, potent N-methyl-D-aspartate (NMDA) receptor antagonists have been developed that incorporate a difluorophenyl group, highlighting the utility of this moiety for CNS targets.[17][18] The this compound backbone could serve as a novel starting point for designing new classes of NMDA antagonists for treating conditions related to glutamate excitotoxicity.

Targeted Enzyme Inhibitors

Beyond kinases, the this compound scaffold can be used to design inhibitors for a wide range of enzymes.

-

Application Focus: Leukotriene C4 Synthase Inhibitors: The cysteinyl leukotriene cascade is highly activated in some forms of asthma. The drug candidate AZD9898 is a picomolar inhibitor of leukotriene C4 synthase (LTC4S) that contains a 5-chloro-2,4-difluorophenyl group.[19] This is a direct and powerful validation of the 2,4-difluoro substitution pattern in a highly potent and selective enzyme inhibitor designed for oral administration. The fluorine atoms here likely contribute to both favorable binding interactions and metabolic stability.

| Compound | Target | Reported Potency | Reference |

| AZD9898 | Leukotriene C4 Synthase | IC₅₀ = 0.28 nM | [19] |

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. The introduction of fluorine at the C2 and C4 positions provides a validated method for enhancing metabolic stability and modulating electronic properties to improve binding affinity. While its full potential is still being explored, the clear success of related fluorinated scaffolds in oncology, inflammation, and CNS disorders provides a robust framework for its application.

Future research should focus on synthesizing novel libraries of amides, esters, and heterocyclic derivatives of this compound.[20] Investigating these new chemical entities against a broader range of biological targets, including emerging targets in metabolic diseases and infectious agents, will undoubtedly open new avenues for drug discovery. The principles and protocols outlined in this guide offer a solid foundation for scientists and researchers to harness the power of this versatile scaffold and develop the next generation of innovative therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ossila.com [ossila.com]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluorocinnamic Acid Derivatives for Drug Discovery

Abstract

Cinnamic acid and its derivatives have long been a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful strategy to modulate its physicochemical and biological properties, leading to the development of novel therapeutic agents.[1][5] This technical guide provides a comprehensive exploration of 2,4-difluorocinnamic acid derivatives, offering in-depth insights into their synthesis, multifaceted biological activities, and mechanisms of action. We will delve into the rationale behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and present a forward-looking perspective on the potential of these compounds in modern drug discovery.

The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5] The carbon-fluorine bond is exceptionally strong, which can confer increased metabolic stability by making the molecule more resistant to degradation by metabolic enzymes like cytochrome P450.[1] This often leads to a longer biological half-life and improved bioavailability.[1] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity for biological targets.[6] Fluorine substitutions are also known to increase lipophilicity, which can improve cell permeability, a critical factor for a drug's ability to reach its intracellular target.[7]

In the context of cinnamic acid, the 2,4-difluoro substitution pattern provides a unique combination of electronic and steric properties that have been exploited in the development of various bioactive compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound serves as the foundational step for accessing a diverse library of derivatives. Several classical and modern synthetic methodologies can be employed.

Synthesis of the Core Scaffold: trans-2,4-Difluorocinnamic Acid

The Knoevenagel condensation is a widely utilized and reliable method for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Materials:

-

2,4-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ethanol/Water (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzaldehyde and malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude trans-2,4-difluorocinnamic acid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[7]

Causality of Experimental Choices:

-

Pyridine: Serves as both a solvent and a basic catalyst for the reaction.

-

Piperidine: A stronger base than pyridine, used in catalytic amounts to facilitate the initial condensation and subsequent decarboxylation.

-

Reflux: Provides the necessary thermal energy to drive the reaction to completion.

-

Acidic Workup: Neutralizes the basic pyridine and protonates the carboxylate to precipitate the final carboxylic acid product.

Diagram: Synthetic Pathway via Knoevenagel Condensation

Caption: Knoevenagel condensation for the synthesis of trans-2,4-difluorocinnamic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications, allowing for the creation of esters, amides, and other derivatives with potentially enhanced biological activities.[3][8]

Materials:

-

trans-2,4-Difluorocinnamic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Desired amine (R-NH₂)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend trans-2,4-difluorocinnamic acid in an anhydrous solvent. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

-

Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent. In a separate flask, dissolve the desired amine and a base (to scavenge the HCl byproduct) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and Purification: Quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.[9]

Trustworthiness of the Protocol: This two-step, one-pot procedure is a standard and reliable method for amide bond formation. The conversion to the more reactive acid chloride intermediate ensures efficient coupling with a wide range of amines.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer and Radiosensitizing Properties

A significant area of investigation for difluorocinnamic acid derivatives is in oncology.[3][10] These compounds have shown promise both as direct anticancer agents and as radiosensitizers that enhance the efficacy of radiation therapy.[6]

For instance, derivatives of trans-3,4-difluorocinnamic acid have been incorporated into psammaplin A analogues, which act as radiosensitizers in human lung cancer cells.[6][11] One such derivative demonstrated a potency of 16.14 μM.[1][11] The proposed mechanism for radiosensitization involves the inhibition of DNA repair pathways, which prevents cancer cells from recovering from radiation-induced damage.

Diagram: Inhibition of DNA Repair Pathways

Caption: Hypothesized mechanism of radiosensitization by inhibiting DNA repair.

Enzyme Inhibition

The cinnamic acid scaffold is a "privileged structure" known to interact with various enzymes.[12] Fluorination can enhance this inhibitory activity.

-

Protein Kinases: Cinnamic acid derivatives have been explored as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling pathways.[12] The mode of inhibition can vary from ATP-competitive to non-competitive, and subtle chemical modifications can influence kinase selectivity.[12]

-

Matrix Metalloproteinases (MMPs): Overexpression of MMPs, such as MMP-9, is associated with cancer metastasis. Cinnamic acid derivatives have been designed as MMP-9 inhibitors, with the hydroxamate group being a key pharmacophore for interacting with the zinc ion in the enzyme's active site.[9]

-

Carbonyl Reductase 1 (CBR1): Doxorubicin, a potent chemotherapy agent, is metabolized to the cardiotoxic doxorubicinol by CBR1. Cinnamic acid derivatives have been shown to inhibit CBR1, thereby improving the stability and therapeutic window of doxorubicin.[13]

5-HT₃ Receptor Antagonism

Derivatives of trans-3,4-difluorocinnamic acid have been synthesized as potent antagonists of the 5-HT₃ receptor.[6] This receptor is a ligand-gated ion channel involved in emesis (vomiting), and its antagonists are used as antiemetic drugs, particularly for chemotherapy-induced nausea and vomiting.[7] Substituted isoquinolones derived from 3,4-difluorocinnamic acid have shown significant in vivo efficacy, with an ID₅₀ of 0.35 µg/kg.[6][11]

Quantitative Biological Activity Data

The following table summarizes key quantitative data for various derivatives, highlighting their therapeutic potential.

| Compound Class | Target | Biological Activity Metric | Value | Cell Line/Organism |

| Psammaplin A Derivative | Human Lung Cancer Cells | Potency | 16.14 µM | Human Lung Cancer |

| Substituted Isoquinolone | 5-HT₃ Receptor | ID₅₀ (in vivo) | 0.35 µg/kg | Not Applicable |

| Cinnamic Acid Amide (Compound 5) | A-549 Lung Cancer Cells | IC₅₀ | 10.36 µM | A-549 |

Experimental Workflow for Biological Evaluation

A systematic approach is crucial for evaluating the biological activity of newly synthesized this compound derivatives.

Diagram: General Workflow for Biological Evaluation

References

- 1. benchchem.com [benchchem.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinnamic acid derivatives as chemosensitising agents against DOX-treated lung cancer cells - Involvement of carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,4-Difluorocinnamic Acid: Elucidating Structure Through NMR, IR, and MS Data

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Difluorocinnamic acid (CAS No. 94977-52-3), a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted spectral data with established analytical principles, this guide serves as a practical reference for the structural elucidation and quality control of this important fluorinated aromatic compound.

Introduction

This compound belongs to the class of cinnamic acids, which are characterized by a phenyl ring attached to an acrylic acid moiety. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable synthon in medicinal chemistry. Accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing purity, and understanding its chemical behavior in various synthetic transformations. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the correlation between spectral features and molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate analytical conditions and for the safe handling and storage of the compound.

| Property | Value | Source |

| CAS Number | 94977-52-3 | --INVALID-LINK-- |

| Molecular Formula | C₉H₆F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 184.14 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Generic Material Safety Data Sheet |

| Melting Point | 215-219 °C | Generic Material Safety Data Sheet |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Generic Material Safety Data Sheet |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the geometry of the acrylic acid side chain.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C NMR.

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and vinylic protons. The chemical shifts and coupling patterns are highly informative for structural assignment.

Disclaimer: The following NMR data is predicted using advanced computational algorithms (e.g., ACD/Labs Percepta) and should be used as a reference. Experimental values may vary slightly.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~6.5 | d | ~16.0 |

| H-β | ~7.8 | d | ~16.0 |

| H-3 | ~7.1 | ddd | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| H-5 | ~7.3 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| H-6 | ~7.6 | td | J(H-H) ≈ 8.5, J(H-F) ≈ 6.5 |

| COOH | ~12.5 | br s | - |

Interpretation:

-

The two doublets with a large coupling constant (~16.0 Hz) are characteristic of the trans-alkene protons (H-α and H-β).

-

The aromatic region displays complex multiplets due to both proton-proton and proton-fluorine couplings.

-

The broad singlet at a downfield chemical shift (~12.5 ppm) is indicative of the carboxylic acid proton.

The predicted ¹³C NMR spectrum provides information on the nine unique carbon atoms in this compound. The carbon signals are split by the attached fluorine atoms, providing further structural confirmation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~120 (dd, J ≈ 15, 4 Hz) |

| C-2 | ~163 (dd, J ≈ 250, 12 Hz) |

| C-3 | ~105 (dd, J ≈ 28, 4 Hz) |

| C-4 | ~165 (dd, J ≈ 255, 12 Hz) |

| C-5 | ~132 (d, J ≈ 10 Hz) |

| C-6 | ~112 (d, J ≈ 4 Hz) |

| C-α | ~120 |

| C-β | ~140 (d, J ≈ 4 Hz) |

| C=O | ~168 |

Interpretation:

-

The carbons directly bonded to fluorine (C-2 and C-4) exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

-

Other aromatic carbons show smaller two- or three-bond carbon-fluorine couplings (²JCF, ³JCF).

-

The carbonyl carbon of the carboxylic acid appears at a characteristic downfield position (~168 ppm).

Caption: Molecular structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

The predicted IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3080 | C-H stretch | Aromatic & Vinylic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, 1500 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-F stretch | Aryl fluoride |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Interpretation:

-

The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

-